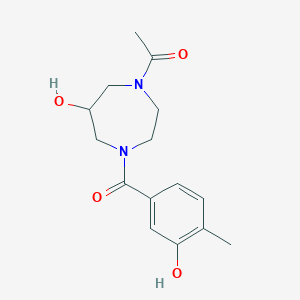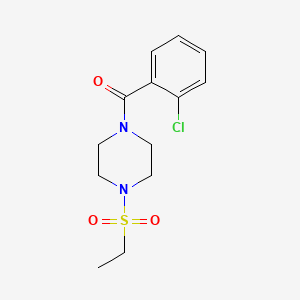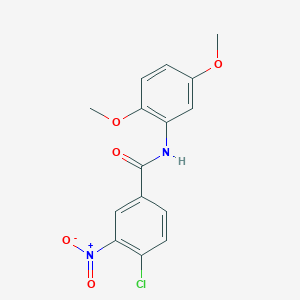![molecular formula C17H15NO3S B5502036 3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to the family of organic compounds known for their heterocyclic structures involving pyrrole, phenyl, and thienyl groups. While specific literature on this exact compound is scarce, related research on similar compounds provides insights into their potential applications and chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves multiple steps including the reaction of hydroxyphenyl-acetic acids with thionyl chloride followed by condensation with other organic compounds. For example, Zhang Dan-shen synthesized a related compound through a multi-step process involving condensation and reaction with various chemicals, achieving an overall yield of about 38% (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been identified through spectroscopic techniques like IR, 1HNmR, and MS. These techniques help in confirming the structural integrity and composition of the synthesized compounds (Zhang Dan-shen, 2009).
Chemical Reactions and Properties
Similar compounds exhibit regiospecific syntheses and extensive use of hydrogen bonding, as shown by Kumarasinghe et al., who synthesized related pyrazole derivatives. These compounds form unique structures and crystallize in specific manners due to their chemical properties (Kumarasinghe et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of related compounds are influenced by their molecular structure and bonding. The crystal structure and hydrogen bonding play a significant role in their physical characteristics, which can be elucidated through X-ray crystallography (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Related compounds exhibit unique chemical behaviors such as reactivity with other organic molecules, stability under various conditions, and specific reaction mechanisms. These properties are essential for understanding their potential applications and interactions with other substances.
References:
Aplicaciones Científicas De Investigación
Environmental Health and Biomarkers
Research has highlighted the importance of measuring human urinary carcinogen metabolites, including hydroxyphenyl compounds, as biomarkers for investigating tobacco and cancer links. This approach offers practical insights into carcinogen dose, exposure delineation, and metabolism in humans, with certain metabolites being particularly useful for studies on environmental tobacco smoke exposure (Hecht, 2002).
Biotechnological Applications
Lactic acid production from biomass has been reviewed for its potential to serve as a feedstock for green chemistry, with applications in creating biodegradable polymers and other chemicals. This includes the transformation of lactic acid into valuable chemicals such as pyruvic acid and acrylic acid, showcasing the potential for biotechnological routes in sustainable chemistry (Gao, Ma, & Xu, 2011).
Pharmacological and Biological Activities
The pharmacological and biological activities of hydroxycinnamic acids, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects, have been extensively reviewed. These activities suggest a wide range of potential applications in designing new therapeutics and understanding the mechanisms behind their health benefits (Pei, Ou, Huang, & Ou, 2016).
Chemistry and Synthesis
The synthesis and applications of phosphonic acid highlight its importance in various fields, including drug development, functionalization of surfaces, and as bioactive compounds. The review provides an overview of synthesis methods and applications, underscoring the compound's versatility and utility in research and development (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships have been reviewed, providing insights into the optimization of antioxidant activities through molecular modifications. This research is crucial for understanding how to enhance the therapeutic potential of antioxidants in treating oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(4-hydroxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-14-7-3-12(4-8-14)18-13(6-10-17(20)21)5-9-15(18)16-2-1-11-22-16/h1-5,7-9,11,19H,6,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSDNLYTJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)
![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)



![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)
![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)
